molecular formula C18H15ClFNO4S3 B2498943 4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide CAS No. 896346-88-6

4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide

Cat. No. B2498943
M. Wt: 459.95
InChI Key: JXWIITKDLRWBPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the stepwise introduction of functional groups into an aromatic ring, followed by coupling with sulfonyl chlorides or direct sulfonamidation reactions. For example, derivatives similar to the compound have been synthesized by reacting substituted benzaldehydes with hydrazinobenzenesulfonamide to yield compounds with potential carbonic anhydrase inhibitory activity (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is stabilized by intra- and intermolecular hydrogen bonds, where the sulfonamide groups form chains of molecules through N-H...O and O-H...N interactions. This contributes to the compound's stability and influences its reactivity and interaction with biological targets (Siddiqui et al., 2008).

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions, including sulfonamide synthesis, nucleophilic substitution, and oxidation processes. For instance, N-chloro-N-(phenylsulfonyl)benzenesulfonamide has been identified as a mild and selective oxidant for the oxidation of alcohols and ethers to aldehydes and ketones, showcasing the versatility of sulfonamide derivatives in organic synthesis (Palav et al., 2021).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and crystalline structure, are significantly influenced by the presence and position of substituents on the aromatic ring and the sulfonamide group. For example, the introduction of fluorine atoms has been shown to affect the polymorphism and crystalline forms of aromatic sulfonamides, indicating the impact of halogen substituents on the physical characteristics of these compounds (Terada et al., 2012).

Scientific Research Applications

Synthetic Applications and Material Science

Metalated Sulfonamides : Sulfonamides, such as the compound , serve as powerful Directed Metalation Groups (DMGs). Their applications in synthetic organic chemistry are vast, particularly in the Directed ortho Metalation (DoM) methodology. This technique enables the synthesis of a wide range of heterocyclic compounds, highlighting the utility of arylsulfonamides in constructing complex molecular architectures. Metalation of sulfonamides can lead to the creation of sultams, sultones, and various heterocycles, proving essential for the synthesis of biologically active molecules and material science applications (Familoni, 2002).

Photophysical Properties : The structural modifications in sulfonamide derivatives, including those with 4-fluorophenyl groups, significantly influence their photophysical properties. These modifications can alter fluorescence properties, making them valuable for applications in optical materials and sensors. The study of such derivatives in various solvents has led to insights into their spectroscopic characterization and the effects of substituents on their photophysical behavior (Bozkurt et al., 2016).

Polymorphism and Material Properties : Fluorine substitution in aromatic sulfonamides has been shown to affect their polymorphism, crucial for material science applications. The presence of fluorine can induce the formation of polymorphs or pseudopolymorphs, impacting the material's physical properties and stability. This has implications for the development of pharmaceuticals and advanced materials, where polymorphism can affect solubility, stability, and bioavailability (Terada et al., 2012).

properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO4S3/c19-13-3-7-16(8-4-13)28(24,25)21-12-18(17-2-1-11-26-17)27(22,23)15-9-5-14(20)6-10-15/h1-11,18,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWIITKDLRWBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

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